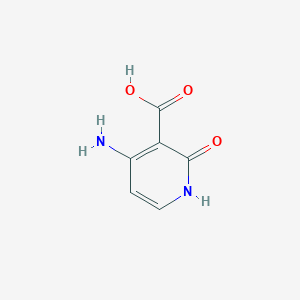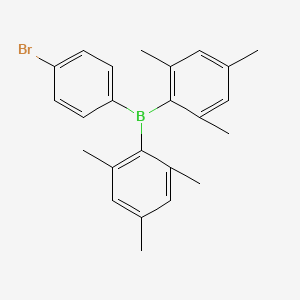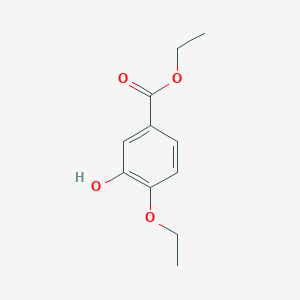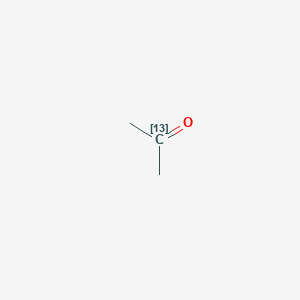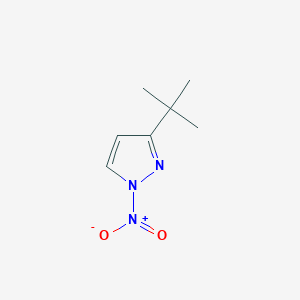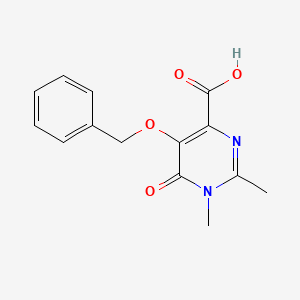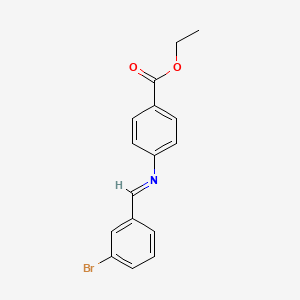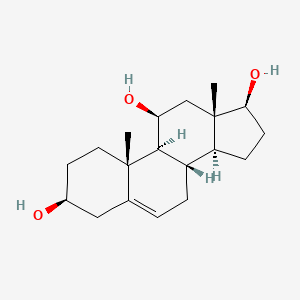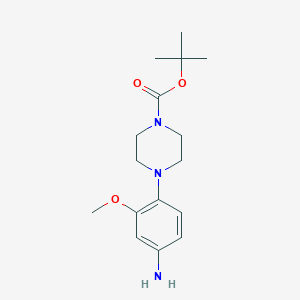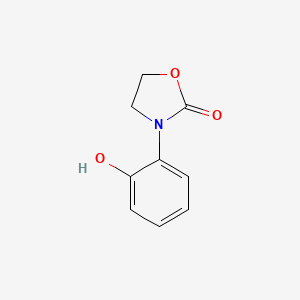
3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one
描述
3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring fused with a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of 2-hydroxyphenyl isocyanate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the oxazolidinone ring. The process can be summarized as follows:
Starting Materials: 2-hydroxyphenyl isocyanate and ethylene oxide.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 50-100°C.
Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one.
Reduction: Formation of 3-(2-hydroxyphenyl)-1,3-oxazolidin-2-amine.
Substitution: Formation of 3-(2-halophenyl)-1,3-oxazolidin-2-one or 3-(2-alkylphenyl)-1,3-oxazolidin-2-one.
科学研究应用
3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can modulate the activity of certain enzymes, making it useful in biochemical studies.
Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cells.
Industry: Utilized in the production of polymers and resins. Its unique structure imparts desirable properties to the final products, such as increased thermal stability and mechanical strength.
作用机制
The mechanism of action of 3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The oxazolidinone ring can interact with nucleophilic sites, affecting the overall biochemical pathways.
相似化合物的比较
Similar Compounds
2-Hydroxyphenyl-1,3-oxazolidin-2-one: Lacks the additional hydroxy group, resulting in different reactivity and applications.
3-(2-Methoxyphenyl)-1,3-oxazolidin-2-one: The methoxy group alters the electronic properties, affecting its chemical behavior.
3-(2-Chlorophenyl)-1,3-oxazolidin-2-one: The presence of a chlorine atom introduces different steric and electronic effects.
Uniqueness
3-(2-Hydroxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of both the hydroxy group and the oxazolidinone ring. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of reactions and its potential in medicinal chemistry set it apart from similar compounds.
属性
IUPAC Name |
3-(2-hydroxyphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFSSAMTLGCJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


